10-Hydroxynortriptyline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 10-Hydroxynortriptyline and related compounds often involves complex chemical reactions aimed at achieving specific molecular structures. While direct synthesis methods specific to 10-Hydroxynortriptyline were not detailed in the available literature, similar compounds' synthesis involves solid-phase procedures and considerations of stereochemistry in the formation of isomers (Inouye et al., 1982).

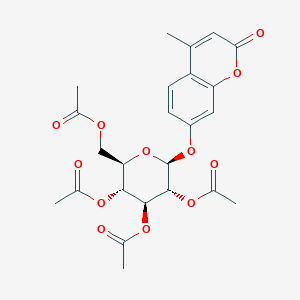

Molecular Structure Analysis

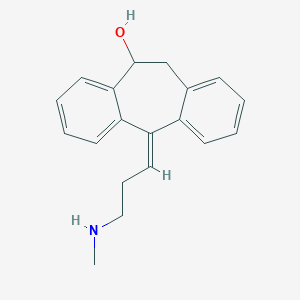

The molecular structure of 10-Hydroxynortriptyline isomers has been explored through computational models, showing distinct conformations and electrostatic potentials between the R-E-, S-E-, R-Z-, and S-Z-isomers. These studies provide insights into the three-dimensional structures and molecular dynamics, revealing how intramolecular hydrogen bonds and the orientation of side chains influence the molecule's overall shape and reactivity (Heimstad et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 10-Hydroxynortriptyline include its formation from nortriptyline through hydroxylation processes mediated by specific cytochrome P450 enzymes. These reactions exhibit stereoselectivity, leading to the formation of different isomers with distinct biological activities. The compound undergoes further metabolic reactions, such as glucuronidation, indicating its complex biotransformation pathways (Dahl et al., 1991).

Physical Properties Analysis

The physical properties of 10-Hydroxynortriptyline, such as melting temperature and optical rotation, are influenced by its molecular structure and the presence of hydroxyl groups. These characteristics impact the compound's behavior in biological systems and its interactions with other molecules (Inouye et al., 1982).

Aplicaciones Científicas De Investigación

Application in Clinical Pharmacology

- Scientific Field : Clinical Pharmacology

- Summary of the Application : 10-Hydroxynortriptyline, a major metabolite of the secondary amine nortriptyline (NT), has been extensively studied in the field of clinical pharmacology . It has two isomers (E- and Z-10-OH-NT), of which E-10-OH-NT is the quantitatively dominant one .

- Methods of Application : In a study, NT was administered in a divided dose of 75 mg daily and serum NT and its 10-hydroxy-metabolites were determined at various intervals .

- Results or Outcomes : The study found that there was little individual variation in drug kinetics over the study period . In general, serum 10-OH-NT levels were not greater than those of serum NT . Patients with moderate to severe anticholinergic side effects had significantly higher levels than those with mild or no symptoms .

Application in Neuropsychopharmacology

- Scientific Field : Neuropsychopharmacology

- Summary of the Application : 10-Hydroxynortriptyline has been studied for its neuropsychopharmacological effects, particularly in relation to its parent compound, nortriptyline .

- Methods of Application : The application of 10-Hydroxynortriptyline in this field involves pharmacokinetic and pharmacodynamic studies, where its levels in the serum are measured and correlated with clinical measures of efficacy .

- Results or Outcomes : The study found that patients with higher serum 10-OH-NT levels were associated with less anticholinergic side effects . No ECG changes were observed .

Application in Chronic Pain Management

- Scientific Field : Pain Management

- Summary of the Application : 10-Hydroxynortriptyline, as a metabolite of nortriptyline, is used off-label for the management of chronic pain .

- Methods of Application : The application involves administering nortriptyline, which is then metabolized into 10-Hydroxynortriptyline. The dosage and administration schedule would be determined by a healthcare professional based on the patient’s specific condition and response to treatment .

- Results or Outcomes : While specific results can vary between individuals, nortriptyline and its metabolites have been found to be effective in managing chronic pain in some patients .

Application in Irritable Bowel Syndrome Management

- Scientific Field : Gastroenterology

- Summary of the Application : 10-Hydroxynortriptyline, as a metabolite of nortriptyline, is used off-label for the management of irritable bowel syndrome (IBS) .

- Methods of Application : Similar to the application in pain management, the application involves administering nortriptyline, which is then metabolized into 10-Hydroxynortriptyline. The dosage and administration schedule would be determined by a healthcare professional based on the patient’s specific condition and response to treatment .

- Results or Outcomes : While specific results can vary between individuals, nortriptyline and its metabolites have been found to be effective in managing symptoms of IBS in some patients .

Safety And Hazards

Direcciones Futuras

The active and major metabolite of nortriptyline (NT), E-10-hydroxynortriptyline (E-10-OH-NT), was taken orally as the hydrogen maleate in single doses by nine healthy subjects. The doses (10 to 100 mg) were completely absorbed, as shown by the high urinary recovery of 86.1% . This calls for further phase I studies .

Propiedades

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxynortriptyline | |

CAS RN |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)